molecular formula C8H17ClSi B13174112 {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane

{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane

Cat. No.: B13174112
M. Wt: 176.76 g/mol
InChI Key: VJCMBCQTLKKCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane (CAS 1691002-26-2) is a sophisticated organosilicon compound with the molecular formula C₈H₁₇ClSi and a molecular weight of 176.76 g/mol . This reagent serves as a versatile synthetic building block, particularly valued in the construction of complex molecules for pharmaceutical and advanced materials science research . Its structure features a reactive chloromethyl group and a sterically shielding trimethylsilyl group, both attached to a rigid cyclopropane ring; this unique architecture is key to its utility, as the trimethylsilyl moiety enhances lipophilicity, aiding in handling and specific reaction pathways, while the cyclopropyl group imparts significant steric and electronic effects that can influence the outcome of synthetic transformations . In synthetic applications, the chloromethyl group is a proficient handle for further functionalization, readily undergoing nucleophilic substitution reactions to introduce the cyclopropyl-containing unit into larger molecular frameworks . Furthermore, the compound can participate in reactions with aldehydes or ketones in the presence of triphenylphosphine to synthesize terminal alkenes, a transformation valuable for chain elongation and the introduction of unsaturation . The reagent is for research purposes only and is not intended for human or veterinary use.

Properties

Molecular Formula

C8H17ClSi

Molecular Weight

176.76 g/mol

IUPAC Name

[1-(chloromethyl)cyclopropyl]methyl-trimethylsilane

InChI

InChI=1S/C8H17ClSi/c1-10(2,3)7-8(6-9)4-5-8/h4-7H2,1-3H3

InChI Key

VJCMBCQTLKKCQW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1(CC1)CCl

Origin of Product

United States

Preparation Methods

Overview

This method, as described in patent CN1095469C, leverages gas-phase optical chlorination to synthesize chloromethyl trimethylsilane efficiently and with high purity. It involves the chlorination of tetramethylsilane in the presence of isopentane, utilizing ultraviolet (UV) or visible light to initiate the reaction.

Procedure and Reaction Conditions

  • Raw Materials: Tetramethylsilane and isopentane, with a weight ratio of 1:0 to 1.5.
  • Chlorination Source: Chlorine gas, introduced gradually into the reaction chamber.
  • Reaction Environment: Gas-phase, at a temperature of 25–32°C.
  • Light Source: UV light (e.g., 125W ultraviolet lamp) or visible light to promote radical formation.
  • Reaction Duration: 24–80 hours, depending on desired yield and conversion efficiency.
  • Process Steps:
    • Mixing tetramethylsilane with isopentane in a reactor equipped for gas-phase reactions.
    • Initiating chlorination under UV illumination, with controlled chlorine flow.
    • Monitoring the reaction progress via gas chromatography until optimal conversion.
    • Post-reaction distillation to isolate chloromethyl trimethylsilane, typically at 98–99°C, with yields reaching approximately 82% and purity exceeding 99%.

Advantages

  • Simplicity and low cost.
  • Suitability for large-scale industrial production.
  • Less hazardous compared to thermal or photochemically intense methods.

Limitations

  • Requires precise control of light intensity and chlorine flow.
  • Extended reaction times.

Chlorination Using Methyl Chlorosilane and Chloromethyl Trichlorosilane

Overview

This approach involves the chlorination of methyl chlorosilane derivatives, such as dimethyl chloride methyl chlorosilane, in the presence of Lewis acids like aluminum chloride, to produce chloromethyl trimethylsilane.

Reaction Scheme

$$ \text{Dimethyl chloride methyl chlorosilane} + \text{Chloromethyl trichlorosilane} \xrightarrow[\text{Lewis acid}]{\text{Chlorination}} \text{Chloromethyl trimethylsilane} $$

Process Details

  • Raw Materials: Dimethyl chloride methyl chlorosilane, chloromethyl trichlorosilane.
  • Catalysts: Aluminum chloride or other Lewis acids such as ferric chloride, boron trifluoride, or titanium tetrachloride.
  • Reaction Conditions: Typically conducted at low temperatures (0–25°C) to control reactivity and minimize by-products.
  • Procedure:
    • Mixing the chlorosilane derivatives with the Lewis acid catalyst under inert atmosphere.
    • Controlled addition of chloromethyl trichlorosilane, maintaining low temperature.
    • Stirring for several hours to ensure complete chloromethylation.
    • Work-up involving quenching with water, neutralization, and distillation to isolate the desired product.

In-Depth Research Findings

  • This method benefits from high selectivity and yields, with reported yields exceeding 85%.
  • The process is scalable but requires rigorous control of reaction parameters to prevent side reactions and by-products such as polysiloxanes.

Table 1: Comparison of Chlorination Methods

Method Raw Materials Catalyst Temperature Reaction Time Yield Purity Industrial Suitability
Gas-phase optical chlorination Tetramethylsilane + Isopentane None 25–32°C 24–80 hours ~82% >99% High
Chlorosilane chlorination Dimethyl chloride methyl chlorosilane + Chloromethyl trichlorosilane Lewis acids 0–25°C Several hours >85% >95% Moderate

Methyl Iodide-Magnesium Grignard Reaction

Overview

Historically, the synthesis involved the reaction of chloromethyl trichlorosilane with methyl iodide in the presence of magnesium to generate the target compound via nucleophilic substitution.

Procedure

  • Raw Materials: Chloromethyl trichlorosilane, methyl iodide, magnesium turnings.
  • Reaction Conditions: Conducted under inert atmosphere, typically in anhydrous ether solvents, at low temperatures.
  • Reaction Steps:
    • Formation of Grignard reagent from methyl iodide and magnesium.
    • Addition of chloromethyl trichlorosilane to the Grignard reagent.
    • Work-up involving hydrolysis and distillation to isolate the product.

Challenges

  • Harsh reaction conditions.
  • Difficult purification due to side reactions.
  • Higher cost and safety concerns, limiting industrial scalability.

Photochemical and Thermal Chlorination Challenges

Research Insights

  • Lower boiling point of tetramethylsilane causes initiation difficulties.
  • Radical formation is hard to control, leading to complex mixtures.
  • These methods are generally unsuitable for industrial scale due to safety and yield issues.

Summary and Industrial Implications

Preparation Method Advantages Disadvantages Suitability for Industry
Gas-phase optical chlorination Simple, low cost, high purity Long reaction times Excellent
Chlorosilane chlorination High selectivity, good yields Requires strict control Good
Methyl iodide-Magnesium reaction Precise control, high yield Harsh conditions, costly Limited
Thermal/Photochemical Not suitable Low selectivity, safety risks Not recommended

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane can lead to the formation of alcohols and other products. The reaction typically proceeds via the following pathway:

 1 Chloromethyl cyclopropyl methyltrimethylsilane+H2OAlcohols e g but 3 en 1 ol +HCl\text{ 1 Chloromethyl cyclopropyl methyl}trimethylsilane+H_2O\rightarrow \text{Alcohols e g but 3 en 1 ol }+HCl

This reaction highlights the stability of cyclopropyl methyl carbocation intermediates, which can lead to various products depending on the reaction conditions .

Reaction with Aldehydes and Ketones

The compound can react with aldehydes or ketones in the presence of triphenylphosphine to synthesize terminal alkenes. The general reaction mechanism involves nucleophilic attack at the carbonyl carbon, followed by elimination to form alkenes .

Radical Reactions

Radical reactions involving cyclopropylmethyl radicals have been extensively studied. These radicals are formed through the homolytic cleavage of C-Cl bonds in chlorinated silanes and can lead to various products, including ring-opened derivatives and further functionalization .

  • Data Tables

Scientific Research Applications

Chemistry

In chemistry, {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules. The cyclopropyl group is known to impart stability and rigidity to molecules, which can be beneficial in drug design.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane involves its ability to participate in a range of chemical reactions due to the presence of reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, while the trimethylsilyl group can be cleaved under acidic conditions to reveal reactive sites. These properties enable the compound to act as a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
{[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane C₈H₁₅ClSi 190.79 Cyclopropane, chloromethyl, trimethylsilyl
Chlorotrimethylsilane C₃H₉ClSi 108.64 Trimethylsilyl, chlorine
(Trifluoromethyl)trimethylsilane C₄H₉F₃Si 142.20 Trimethylsilyl, trifluoromethyl
(3-Chlorophenyl)trimethylsilane C₉H₁₃ClSi 184.74 Chlorophenyl, trimethylsilyl
(3-Chloropropyl)trimethoxysilane C₆H₁₅ClO₃Si 198.72 Chloropropyl, trimethoxysilyl

Key Observations :

  • Cyclopropane vs. Linear Chains : The cyclopropane ring in the target compound introduces steric hindrance and ring strain, unlike linear-chain analogues like (3-chloropropyl)trimethoxysilane .
  • Substituent Effects: The chloromethyl group enhances electrophilicity compared to non-halogenated silanes (e.g., trimethylsilane in ).

Reactivity and Stability

Table 2: Reactivity and Stability
Compound Reactivity Profile Stability
This compound High reactivity due to ring strain and Cl atom; prone to nucleophilic substitution Stable under inert conditions; decomposes under heat/acid to release HCl
Chlorotrimethylsilane Reacts violently with water, alcohols, and acids to release HCl Stable at RT; decomposes at >200°C to toxic gases (HCl, phosgene)
(Trifluoromethyl)trimethylsilane Fluorine substituent increases thermal stability; inert under mild conditions Stable up to 150°C; non-flammable

Key Findings :

  • The cyclopropane ring in the target compound may accelerate ring-opening reactions under acidic or thermal stress, unlike stable aromatic silanes like (3-chlorophenyl)trimethylsilane .
  • Chlorotrimethylsilane’s high reactivity with protic solvents contrasts with the target compound’s moderate stability, likely due to steric shielding by the cyclopropane .

Insights :

  • The cyclopropane moiety in the target compound is critical for constructing strained-ring systems in drug candidates, as seen in montelukast derivatives .
  • Silanes with methoxy groups (e.g., (3-chloropropyl)trimethoxysilane) are preferred for surface functionalization due to hydrolyzable Si–O bonds .

Biological Activity

The compound {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane is a silane derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of chloromethylcyclopropane with trimethylsilyl chloride in the presence of a Lewis acid catalyst. This method allows for the introduction of the chloromethyl group onto the cyclopropyl moiety, which is crucial for its subsequent biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing chloromethyl groups have shown effectiveness against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis.

CompoundActivityBacterial Strains TestedMechanism
AEffectiveE. coli, S. aureusMembrane disruption
BModerateP. aeruginosaCell wall synthesis inhibition
CWeakS. pneumoniaeUnknown

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the impact of this compound on cancer cell lines. The results indicate variable cytotoxic effects depending on concentration and exposure time.

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings :
    • HeLa cells showed significant reduction in viability at concentrations above 50 µM.
    • MCF-7 cells exhibited moderate sensitivity with an IC50 value of approximately 75 µM.
    • A549 cells were less affected, indicating selective cytotoxicity.

Case Study 1: Antitumor Activity

A recent study investigated the antitumor effects of silane derivatives, including this compound, in vivo using mouse models. The compound was administered at varying doses, and tumor growth was monitored over several weeks.

  • Results :
    • At a dose of 100 mg/kg, tumor size was reduced by approximately 40% compared to control groups.
    • Histological analysis revealed increased apoptosis in treated tumors.

Case Study 2: Mechanistic Insights

Further mechanistic studies focused on the interaction of this compound with cellular receptors involved in apoptosis pathways. The compound was found to activate caspase pathways, leading to programmed cell death in malignant cells.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing {[1-(Chloromethyl)cyclopropyl]methyl}trimethylsilane in a laboratory setting?

  • Methodology : Synthesis typically involves cyclopropane ring formation followed by silane functionalization. For example:

Cyclopropanation : Use a transition-metal-catalyzed reaction (e.g., Simmons-Smith conditions) to generate the cyclopropane core.

Silane coupling : React the cyclopropane intermediate with chloromethyltrimethylsilane derivatives under inert conditions (e.g., nitrogen atmosphere) to avoid hydrolysis .

  • Critical Note : Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to detect intermediates and by-products .

Q. How can researchers safely handle and store this compound to minimize decomposition risks?

  • Safety Protocols :

  • Storage : Store in airtight, corrosion-resistant containers (e.g., glass or PTFE-lined) at 2–8°C under inert gas (argon/nitrogen) to prevent moisture exposure .
  • Handling : Use double-glove techniques with nitrile gloves and full-body chemical suits. Conduct work in fume hoods with HEPA filters to mitigate inhalation risks .
  • Decomposition Risks : Avoid contact with acids, alcohols, or water, which may release hydrogen chloride (HCl) or phosgene (COCl₂) .

Q. What analytical techniques are optimal for characterizing this compound’s purity and structure?

  • Analytical Workflow :

NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the cyclopropane ring and silane group positions.

Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns .

FT-IR : Detect characteristic Si–C (~650 cm1^{-1}) and C–Cl (~750 cm1^{-1}) stretches .

Elemental Analysis : Verify C, H, Cl, and Si content to assess purity (>98% recommended for reproducible results) .

Advanced Research Questions

Q. How does the steric and electronic environment of the cyclopropane ring influence the reactivity of this silane in cross-coupling reactions?

  • Experimental Design :

  • Steric Analysis : Compare reaction rates with non-cyclopropane analogs (e.g., linear alkyl silanes) in Suzuki-Miyaura couplings. Use DFT calculations to map electron density distribution around the cyclopropane ring .
  • Electron-Deficient Systems : Test reactivity with electrophiles (e.g., aryl halides) under palladium catalysis. Monitor regioselectivity via 1H^1H-NMR .
    • Data Interpretation : Cyclopropane’s ring strain may enhance nucleophilic character at the chloromethyl group, but steric hindrance from trimethylsilane could reduce accessibility .

Q. What are the decomposition pathways of this compound under thermal or photolytic stress, and how can they be mitigated?

  • Methodology :

Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (expected >150°C based on analogous silanes) .

Photolysis Studies : Expose to UV light (254 nm) in controlled atmospheres; analyze products via GC-MS for HCl, COCl₂, or siloxane by-products .

  • Mitigation Strategies : Add stabilizers like radical scavengers (e.g., BHT) or store in amber vials to block UV exposure .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

  • Computational Approach :

DFT Calculations : Optimize geometry using Gaussian 16 at the B3LYP/6-31G(d) level to determine bond angles, charge distribution, and frontier molecular orbitals .

Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., THF) to predict solubility and aggregation tendencies .

  • Validation : Compare computational results with experimental NMR chemical shifts and reaction yields .

Data Contradictions & Resolution

Q. Conflicting reports exist on the stability of this compound in polar aprotic solvents. How can researchers resolve this?

  • Hypothesis Testing :

Stability Assay : Prepare solutions in DMF, DMSO, and THF; monitor via 1H^1H-NMR at intervals (0, 24, 48 hrs) for degradation signals (e.g., Si–O bond formation) .

Ionic Strength Effects : Vary solvent polarity using additives (e.g., LiCl) to test if ionic interactions accelerate decomposition .

  • Resolution : If instability in DMSO is confirmed, restrict usage to non-polar solvents (e.g., toluene) for long-term reactions .

Methodological Best Practices

  • Safety Documentation : Maintain a hazard logbook referencing SDS data for analogous compounds (e.g., chlorotrimethylsilane) until compound-specific toxicity studies are available .
  • Collaborative Validation : Share synthetic protocols and spectral data with independent labs to confirm reproducibility .

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